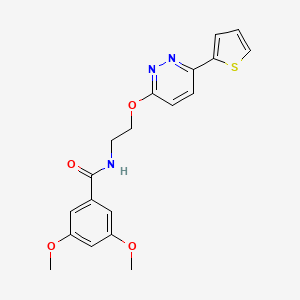
3,5-dimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3,5-Dimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS Number: 920378-03-6) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzamide moiety, methoxy groups, and a pyridazinyl thiophene substituent. Its molecular formula is C19H19N3O4S, with a molecular weight of 385.4 g/mol.
| Property | Value |
|---|---|
| CAS Number | 920378-03-6 |
| Molecular Formula | C19H19N3O4S |
| Molecular Weight | 385.4 g/mol |
Research indicates that the biological activity of this compound may involve multiple pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, particularly those involved in cancer cell proliferation.
- Receptor Binding : It may interact with specific receptors in the body, modulating their activity and leading to therapeutic effects.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance, it has been noted for its ability to inhibit the proliferation of cancer cells in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study : A study published in ACS Omega demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications in the structure can enhance efficacy (IC50 values ranging from 5 µM to 20 µM depending on the specific derivative used) .
Antiviral Properties
The compound has also shown promise as an antiviral agent. Research indicates that it may inhibit viral replication through interference with viral polymerases.
Research Findings : In vitro assays revealed that certain analogs of this compound had significant inhibitory effects against hepatitis C virus (HCV), with IC50 values reported as low as 0.35 µM .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
Evidence : A recent investigation highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other related benzamide derivatives.
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 3,5-Dimethoxy-N-(2-(6-(thiophen-2-yl)pyridazin-3-yl)ethyl)benzamide | ~20 | Anticancer |
| 3-Acetoxy-N-(phenyl)benzamide | ~15 | Anticancer |
| N-(4-Chloro)-benzamide | ~30 | Antiviral |
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-24-14-10-13(11-15(12-14)25-2)19(23)20-7-8-26-18-6-5-16(21-22-18)17-4-3-9-27-17/h3-6,9-12H,7-8H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFDMYHZHROYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













